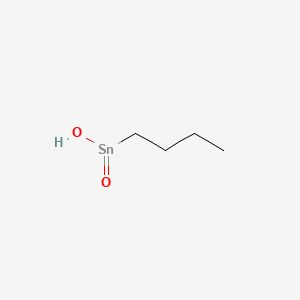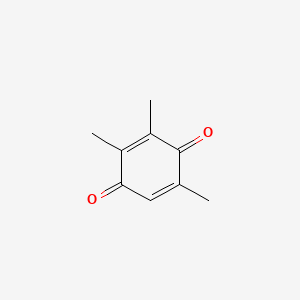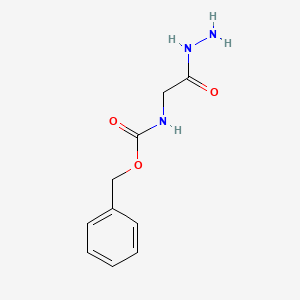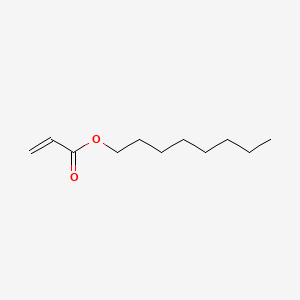
辛基丙烯酸酯
概述
描述
Octyl Acrylate (OA) is a chemical compound, specifically an ester, formed from the reaction of acrylic acid and octanol . As an acrylate ester, it is characterized by the presence of a vinyl group (-CH=CH2) attached to the ester functional group (-COO-) .
Molecular Structure Analysis
The molecular formula of Octyl Acrylate is C11H20O2 . The IUPAC name is octyl prop-2-enoate . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Octyl Acrylate can participate in radical polymerization reactions . Secondary reactions significantly affect reaction kinetics in the polymerization of acrylate monomers . Transfer to polymers is the starting point of these reactions since it forms a midchain radical .Physical And Chemical Properties Analysis
Octyl Acrylate has a molecular weight of 184.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 9 . The Exact Mass and Monoisotopic Mass are 184.146329876 g/mol . The density is 0.9±0.1 g/cm3 .科学研究应用
聚合应用
微波辐射下的原子转移自由基聚合(ATRP):Xu et al. (2003)的研究表明,在微波辐射下成功进行了正辛基丙烯酸酯的ATRP,显示出线性一阶速率、分子量线性增加和低分散度。与传统加热相比,这种方法更有效,表明在聚合科学中具有潜力。
与苯乙烯的共聚:Bisht et al. (2003)探索了正辛基丙烯酸酯和苯乙烯的共聚反应,揭示了在产物共聚物中的化学选择性和单体序列分布的见解。这项研究有助于理解正辛基丙烯酸酯在共聚体系中的行为。
HPLC中的高密度有机相:Mallik et al. (2007)描述了聚(十八烷基丙烯酸酯)在高效液相色谱(HPLC)中的应用,强调通过酮基-π相互作用增加了分子形状识别的选择性。
生物医学应用
在面部整形手术中的应用:Toriumi et al. (1998)的研究表明,正辛基-2-氰丙烯酸酯在面部整形手术中用于皮肤闭合。与传统缝合相比,它提供了更快且可能更优越的美容效果。
用于血管移植的丙烯酸三聚物:Fussell and Cooper (2004)的研究侧重于使用正辛基甲基丙烯酸酯设计丙烯酸三聚物,用于小直径血管移植应用,旨在支持内皮细胞并减少移植物中的血栓形成。
用于牙科应用的氰丙烯酸酯-POSS纳米复合材料:Fadaie et al. (2013)的研究评估了丙烯酸酯多面体寡聚硅氧烷对正辛基氰丙烯酸酯胶粘剂性能的影响,显示出增强的力学性能和稳定性,适用于牙科应用。
材料科学应用
润滑油中的液晶:Upadhyay et al. (2019)研究了液晶对聚丙烯酸酯(包括正辛基丙烯酸酯)作为润滑油添加剂性能的协同效应,揭示了粘度和抗磨性能的改善。
- ensus.app/papers/photolithographically-acrylatebased-membrane-dumschat/270162129c0e5cbeb1f37f3021574b9d/?utm_source=chatgpt)讨论了含有正辛基丙烯酸酯的光固化丙烯酸基膜对硝酸盐的敏感性,为分析化学领域的潜在应用提供了可能。
- 可持续润滑剂添加剂的三聚物:Ghosh et al. (2017)的研究合成了基于葵花籽油、烷基丙烯酸酯(包括正辛基丙烯酸酯)和苯乙烯的三聚物。这些三聚物显示出作为润滑剂中可持续添加剂的潜力,具有改善的性能特征。
安全和危害
未来方向
属性
IUPAC Name |
octyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISOHQJBAQUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-13-1 | |
| Record name | Octyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044624 | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octyl acrylate | |
CAS RN |
2499-59-4 | |
| Record name | Octyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJN94319DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The emulsion copolymerization of methyl methacrylate and octyl acrylate was studied using a reactive surfactant ammonium sulfate allyloxy nonylphenoxy poly(ethyleneoxy) (10) …
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

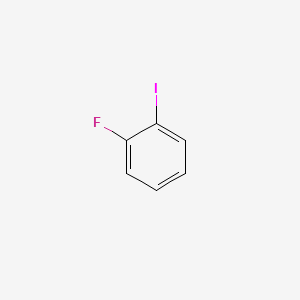
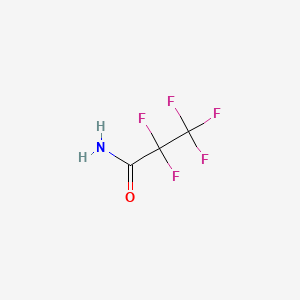
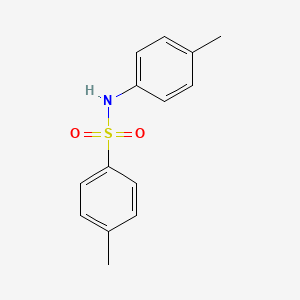
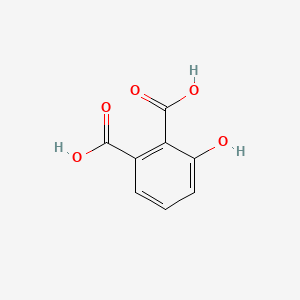
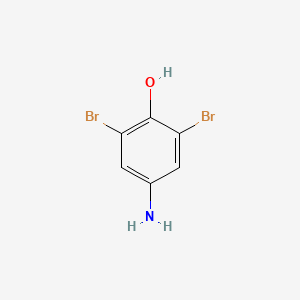
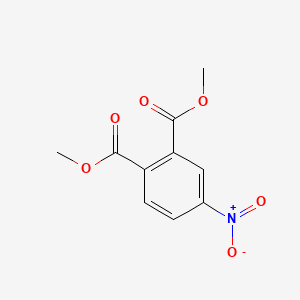
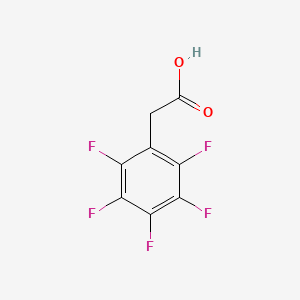
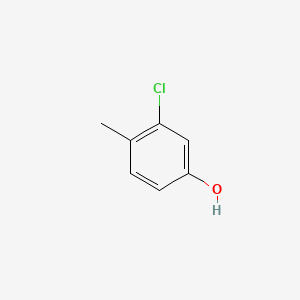
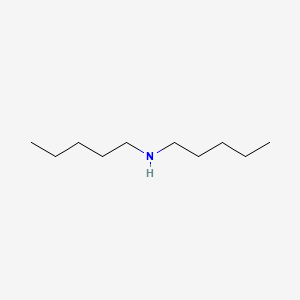
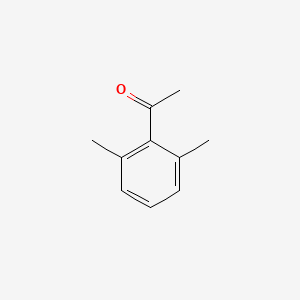
![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
